molecular formula C16H14BrN3O2 B5154560 1-(4-bromophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione

1-(4-bromophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione

Cat. No. B5154560
M. Wt: 360.20 g/mol
InChI Key: VNAWBTFGEVIDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione is not fully understood. However, it has been reported to act as an inhibitor of certain enzymes that are involved in the regulation of cellular processes. This compound has also been reported to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-bromophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione has several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. This compound has also been shown to have antiviral and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-bromophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione in lab experiments is its potential therapeutic applications. This compound has been shown to have several beneficial effects, which makes it an attractive candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

For research include the development of more efficient synthesis methods and the investigation of its potential use in combination therapies for cancer treatment.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione is a multistep process that involves the reaction of 4-bromobenzaldehyde with pyrrolidine-2,5-dione, followed by the reaction of the resulting intermediate with 4-pyridinemethanamine. The final product is obtained after purification and isolation. This synthesis method has been reported in several scientific journals and has been optimized for higher yields.

Scientific Research Applications

1-(4-bromophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer, antiviral, and antibacterial properties. This compound has also been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

1-(4-bromophenyl)-3-(pyridin-4-ylmethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c17-12-1-3-13(4-2-12)20-15(21)9-14(16(20)22)19-10-11-5-7-18-8-6-11/h1-8,14,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAWBTFGEVIDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione

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